6-Chloro-2-methylthiazolo[5,4-B]pyridine
Overview
Description
6-Chloro-2-methylthiazolo[5,4-B]pyridine is a chemical compound with the molecular formula C7H5ClN2S and a molecular weight of 184.65 . It is used in various scientific research applications due to its unique structure.
Molecular Structure Analysis
The InChI code for 6-Chloro-2-methylthiazolo[5,4-B]pyridine is 1S/C7H5ClN2S/c1-4-10-6-2-5 (8)3-9-7 (6)11-4/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
6-Chloro-2-methylthiazolo[5,4-B]pyridine has a molecular weight of 184.65 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Synthesis of Derivatives
6-Chloro-2-methylthiazolo[5,4-B]pyridine has shown potential in the synthesis of novel organic compounds. A study illustrated the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines through intramolecular cyclization, further highlighting its role in synthesizing previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives by nucleophilic substitution with various amines and a cyclic amide (Palamarchuk et al., 2019).
Ring Transformation Studies
Research into the cyclisation reactions of derivatives similar to 6-Chloro-2-methylthiazolo[5,4-B]pyridine indicated the potential for synthesizing various heterocyclic compounds. For instance, the thermolysis of certain derivatives led to the formation of high-yield benzo[d]oxazole-2-carbonitrile and oxazolo[5,4-b]pyridine-2-carbonitrile. These findings suggest the structural versatility and reactivity of such compounds in forming diverse heterocyclic structures (Kalogirou et al., 2015).
Electronical Properties and Conductivity
In the realm of materials science, 6-Chloro-2-methylthiazolo[5,4-B]pyridine derivatives were studied for their electronic properties. One study detailed the synthesis of resonance-stabilized radicals derived from related compounds, revealing insights into their electronic structures, conductivity measurements, and magnetic properties. These findings underscore the potential of such compounds in the development of new materials with specific electronic and magnetic properties (Beer et al., 2002).
Antibacterial Properties
Certain derivatives of 6-Chloro-2-methylthiazolo[5,4-B]pyridine have been investigated for their antibacterial properties. For instance, thiazolo[4,5-d]pyrimidines, synthesized from related compounds, were subjected to antibacterial evaluations, suggesting the potential biomedical applications of these derivatives (Rahimizadeh et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole analogs, which 6-chloro-2-methylthiazolo[5,4-b]pyridine is a part of, can serve as ligands for various receptors such as estrogen receptors, neuropeptides, and y5 adenosine receptors .
Mode of Action
It is known that thiazole analogs can inhibit various biological processes such as the aggregation factor of human platelets, urokinase, and poly (adp-ribose) polymerase-1 .
Biochemical Pathways
Thiazole analogs have been reported to possess a broad spectrum of pharmacological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
Thiazole analogs have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature , indicating that moisture and temperature may affect its stability.
properties
IUPAC Name |
6-chloro-2-methyl-[1,3]thiazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDFOCIDMXEORR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678962 | |
Record name | 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylthiazolo[5,4-B]pyridine | |
CAS RN |
857970-22-0 | |
Record name | 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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